molecular formula C17H11ClINO B6004415 N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide

N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide

Cat. No.: B6004415
M. Wt: 407.6 g/mol
InChI Key: FVHRNCQWVXDKLE-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide is a chemical compound characterized by the presence of a naphthalene ring bonded to a carboxamide group, which is further substituted with a 2-chloro-4-iodophenyl group

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClINO/c18-15-10-14(19)7-8-16(15)20-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHRNCQWVXDKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C=C3)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide typically involves the reaction of 2-chloro-4-iodoaniline with naphthalene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The presence of the chloro and iodo groups can influence the compound’s binding affinity and specificity towards its molecular targets. The naphthalene ring provides a rigid framework that can facilitate interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-iodophenyl)naphthalene-2-carboxamide
  • N-(2-chloro-4-bromophenyl)naphthalene-2-carboxamide
  • N-(2-chloro-4-fluorophenyl)naphthalene-2-carboxamide

Uniqueness

N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide is unique due to the presence of both chloro and iodo substituents on the phenyl ring. This combination can enhance the compound’s reactivity and binding properties compared to similar compounds with different halogen substitutions. The iodo group, in particular, can participate in specific coupling reactions that other halogens may not, providing a versatile tool for synthetic chemists .

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